1,6-dimethyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
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Overview
Description
1,6-Dimethyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic compound featuring a pyridinone core with a substituted isoxazole group and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with ketones or aldehydes to form the isoxazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug discovery and development.
Industry: It can be used in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular pathways involved would need to be elucidated through detailed research.
Comparison with Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring structure and have similar biological activities.
Pyridinone derivatives: These compounds have the pyridinone core and are used in various chemical and biological applications.
Uniqueness: 1,6-Dimethyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9-4-11(5-14(19)17(9)3)21-12-7-18(8-12)15(20)13-6-16-22-10(13)2/h4-6,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVPJXKULROYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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